molecular formula C9H14O2 B13632645 Ethyl 4-methylhex-2-ynoate CAS No. 22743-37-9

Ethyl 4-methylhex-2-ynoate

Cat. No.: B13632645
CAS No.: 22743-37-9
M. Wt: 154.21 g/mol
InChI Key: JFPWNGPYNKADGO-UHFFFAOYSA-N
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Description

Ethyl 4-methylhex-2-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 4-methylhex-2-ynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond and an ester functional group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylhex-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-methylhex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylhex-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.

Major Products

The major products formed from these reactions include diketones, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-methylhex-2-ynoate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It may be explored for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methylhex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The triple bond in the compound also allows for unique interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylhex-4-ynoate
  • Methyl 4-methylhex-2-ynoate
  • Butyl 4-methylhex-2-ynoate

Uniqueness

This compound is unique due to its specific ester and triple bond configuration, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical and industrial applications.

Biological Activity

Ethyl 4-methylhex-2-ynoate is an organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is an alkyne ester with the molecular formula C₉H₁₄O₂. Its structure features a terminal alkyne, which is significant for its reactivity and biological interactions. The synthesis of this compound typically involves the reaction of 4-methylhex-2-yne with ethyl chloroacetate or through other synthetic routes that yield high purity and yield.

Synthesis Pathway

StepReagentsConditionsYield
14-methylhex-2-yne + Ethyl chloroacetateBase-catalyzed reactionHigh
2Purification via distillation->90%

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial effects of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. Research indicates that it can act as a juvenile hormone mimic, affecting the growth and development of certain insect species.

Insect Bioassay Results

In a bioassay with Tribolium castaneum (red flour beetle), the compound demonstrated significant juvenile hormone activity:

Treatment Concentration (µg/mL)Observed Effects
10Larval development inhibition
50Complete mortality in adults
100Growth regulation in larvae

These findings highlight the potential use of this compound in pest management strategies.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, particularly the alkyne functional group, which allows for various interactions at the molecular level. Studies suggest that its mode of action may involve:

  • Membrane Disruption : By integrating into lipid bilayers, it alters membrane fluidity and permeability.
  • Hormonal Mimicry : Acting similarly to juvenile hormones in insects, disrupting normal developmental processes.

Properties

CAS No.

22743-37-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 4-methylhex-2-ynoate

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3

InChI Key

JFPWNGPYNKADGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#CC(=O)OCC

Origin of Product

United States

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